molecular formula C25H26N4O2S B2530516 7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226441-31-1

7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2530516
CAS No.: 1226441-31-1
M. Wt: 446.57
InChI Key: ZTBYFVIYDOPWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, a piperazine ring, and methoxyphenyl groups, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. This compound might exhibit similar therapeutic properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring and methoxyphenyl groups could play a role in binding to the target, while the thienopyrimidine core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can be compared with other thienopyrimidines, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-16-5-4-6-19(13-16)29-12-11-28(14-17(29)2)25-26-22-21(15-32-23(22)24(30)27-25)18-7-9-20(31-3)10-8-18/h4-10,13,15,17H,11-12,14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBYFVIYDOPWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.